2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride
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Overview
Description
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Bicalutamide: Used in the treatment of prostate cancer and also features a trifluoromethyl group.
Uniqueness
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups, which can significantly influence its chemical and biological properties compared to other trifluoromethyl-containing compounds .
Properties
Molecular Formula |
C10H12ClF4NO |
---|---|
Molecular Weight |
273.65 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-16-9(5-15)6-2-7(10(12,13)14)4-8(11)3-6;/h2-4,9H,5,15H2,1H3;1H |
InChI Key |
HBWUTEXPWRKNKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC(=CC(=C1)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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